molecular formula C14H20N6O2 B2630647 7-isobutyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 919731-08-1

7-isobutyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2630647
CAS No.: 919731-08-1
M. Wt: 304.354
InChI Key: ZJWNIDBANKIPGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula for this compound is C14H20N6O2 . It has an average mass of 304.348 Da and a monoisotopic mass of 304.164764 Da .

Scientific Research Applications

Anticancer, Anti-HIV, and Antimicrobial Activities

A study described the synthesis of new triazino and triazolo[4,3-e]purine derivatives, including compounds with structural similarities to the specified chemical. These compounds were evaluated for their in vitro anticancer, anti-HIV, and antimicrobial activities. Some compounds exhibited considerable activity against specific cancer cell lines, moderate anti-HIV activity, and strong antimicrobial effects against certain bacteria, though they lacked antifungal activity (Ashour et al., 2012).

Synthesis of Heterocyclic Systems

Research on the synthesis of heterocyclic systems derived from purines, including 1,2,4-triazolo and triazino purine derivatives, highlights the importance of structural modifications to explore therapeutic potentials. These modifications aim at increasing molecular diversity and identifying compounds with potential as kinase inhibitors, phosphodiesterase inhibitors, and anticancer agents (Lim & Dolzhenko, 2014).

Antiviral Activity

Another study focused on the synthesis of nucleoside analogs based on 1,2,4-triazolo[3,2-c][1,2,4]triazin-7-ones, demonstrating antiviral activity against influenza and respiratory syncytial virus. This research underscores the potential of such compounds in developing new antiviral medications (Rusinov et al., 2010).

Properties

IUPAC Name

1,3,9-trimethyl-7-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-8(2)6-20-12(21)10-11(17(4)14(20)22)15-13-18(5)16-9(3)7-19(10)13/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWNIDBANKIPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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